2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide features a thiophene ring linked via an acetamide bridge to a 1,3,4-thiadiazole moiety substituted with an ortho-methylphenyl (o-tolyl) group. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibition, as observed in analogs .
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-5-2-3-7-12(10)14-17-18-15(21-14)16-13(19)9-11-6-4-8-20-11/h2-8H,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNYIJCKUDXRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of 1,3,4-thiadiazole that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiophene ring and a thiadiazole moiety connected via an acetamide linker. The synthesis typically involves the reaction of thiophene derivatives with 1,3,4-thiadiazole precursors under controlled conditions to yield the target compound.
Biological Activity Overview
Research indicates that derivatives of thiadiazole exhibit diverse biological activities, including:
- Anticancer Activity : Many studies have demonstrated that thiadiazole derivatives can inhibit tumor cell proliferation across various cancer types.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE).
In Vitro Studies
In vitro cytotoxicity assays have shown that this compound exhibits significant activity against several cancer cell lines:
The compound's mechanism involves targeting key pathways associated with tumorigenesis, such as inhibiting DNA synthesis and affecting cell cycle progression.
The anticancer effects are attributed to several mechanisms:
- Inhibition of Kinases : The compound shows potential as a dual inhibitor of VEGFR-2 and EGFR pathways, which are crucial in cancer progression and angiogenesis .
- Induction of Apoptosis : Studies indicate that certain derivatives induce apoptosis in cancer cells by modulating apoptotic markers such as Bax and Bcl-2 .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit carbonic anhydrases:
| Enzyme | Inhibition Activity | Comparison Standard |
|---|---|---|
| hCA I | Superior to Acetazolamide | Acetazolamide |
| hCA II | Better than standard compounds | Tacrine |
These findings suggest that the compound may have therapeutic applications beyond oncology, potentially in treating conditions where carbonic anhydrase activity is implicated.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the thiadiazole ring and the substituents on the phenyl ring significantly influence biological activity. For instance:
- Substituting different groups on the thiophene or phenyl rings can enhance potency against specific cancer cell lines.
- The position and nature of substituents play a critical role in modulating interactions with biological targets .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 12.5 µM against breast cancer cells, showcasing enhanced activity through structural modifications .
- In Vivo Efficacy : Animal models have demonstrated promising results in tumor-bearing mice when treated with these compounds, indicating their potential for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Substituents
The compound’s unique o-tolyl substitution distinguishes it from other 1,3,4-thiadiazole derivatives. Below is a comparative analysis of substituent effects:
Key Observations :
Physical and Spectral Properties
Melting points and spectral data reflect structural stability and purity:
Key Observations :
- Thiadiazole derivatives with aromatic substituents (e.g., o-tolyl, benzylthio) exhibit higher melting points (>200°C) compared to aliphatic analogs (e.g., pentyl: ~160°C) .
- 1H-NMR spectra consistently show aromatic proton shifts between δ 7.10–8.10 ppm, confirming the presence of phenyl/thiophene rings .
Anticancer Activity:
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g) showed potent inhibition against glioblastoma (U87) and breast cancer (MDA) cell lines via kinase inhibition .
- Compounds 3 and 8 () induced apoptosis in C6 glioma cells through Akt pathway inhibition (92.36% and 86.52% inhibition, respectively) .
Antimicrobial Activity:
- 2-(Carbazol-9-yl)-N-(4,5-dihydro-5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)acetamide (3f) exhibited 72.40% inhibition against C. albicans .
- Thiadiazine-thione derivatives () demonstrated moderate antibacterial activity, with MIC values ranging from 8–32 µg/mL .
Local Anesthetic Activity:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
